Perindopril vs. All Other ACE Inhibitors Combined: Meta-Analysis of Cardiovascular Outcomes in Chronic Therapy
In a meta-analysis evaluating whether ACE inhibitors exhibit a uniform class effect in chronic cardiovascular therapy (>6 months of exposure), perindopril-based trials demonstrated significantly superior outcomes compared to trials of all other ACE inhibitors combined. The analysis included published randomized controlled trials assessing myocardial infarction, stroke, and mortality as individual and composite endpoints [1]. The perindopril group showed a 5% event rate for the composite outcome versus 11% for all other ACE inhibitors combined [1].
| Evidence Dimension | Composite primary endpoint (myocardial infarction, stroke, mortality) |
|---|---|
| Target Compound Data | 5% event rate |
| Comparator Or Baseline | All other ACE inhibitors combined: 11% event rate |
| Quantified Difference | Absolute risk reduction of 6 percentage points; p = 0.0001 |
| Conditions | Meta-analysis of randomized controlled trials with ACE inhibitor exposure duration >6 months |
Why This Matters
This meta-analysis directly challenges the assumption of ACE inhibitor class interchangeability and provides quantitative justification for preferentially selecting perindopril in procurement for cardiovascular outcome-oriented clinical or research applications.
- [1] Naudé DF, Monanabela KB. Perindopril: do randomised, controlled trials support an ACE inhibitor class effect? A meta-analysis of clinical trials. SA Fam Pract. 2009;51(2):151-154. View Source
